

A Comparative Guide to Analytical Methods for the Quantification of TFMPP

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Compound of Interest

Compound Name: 1-[3-(Trifluoromethyl)phenyl]piperazine

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This guide provides a comprehensive comparison of various analytical methods for the quantification of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a synthetic piperazine derivative often found in recreational drugs. The following sections detail the performance characteristics and experimental protocols of commonly employed techniques, offering researchers, scientists, and drug development professionals a thorough resource for method selection and cross-validation.

Quantitative Performance Comparison

The selection of an appropriate analytical method is critical for the accurate quantification of TFMPP in various matrices. The following tables summarize the key performance parameters of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods as reported in the literature.

Table 1: Performance Characteristics of GC-MS Methods for TFMPP Quantification

Parameter	Matrix	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)	Extraction Efficiency (%)	Reference
Linearity	Plasma	0 - 10	0.004	0.016	79 - 96	[1]
Urine	0 - 10	0.002	0.008	90 - 108	[1]	
Cell Culture Medium	0 - 10	0.156 - 0.312	0.312 - 0.625	76 - 101	[1]	
Linearity	Urine	1 - 20	0.3	1	Not Reported	[2]
Linearity	Seized Pills	0.1 - 1.0 mg/mL	Not Reported	Not Reported	Not Reported	[3]
Precision (CV)	Seized Pills	-	-	-	1.3%	[3]
Accuracy	Seized Pills	-	-	-	-1.38% to -3.22%	[3]

Table 2: Performance Characteristics of LC-MS Methods for TFMPP Quantification

Parameter	Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Accuracy (%)	Precision (RSD)	Reference
Linearity	Whole Blood	10 - 10,000	Not Reported	>90%	<10% (CV)	[4]
Linearity	Human Plasma	1 - 50	5	>90%	<5% (Intra-day) <10% (Inter-day)	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are outlines of the experimental protocols for GC-MS and LC-MS methods based on the cited literature.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol^{[1][2]}

- Sample Preparation (Liquid-Liquid Extraction):
 - To a sample (e.g., 1 mL of plasma, urine, or cell culture medium), add an internal standard.
 - Alkalinize the sample with an appropriate buffer (e.g., sodium borate buffer, pH 9.0).
 - Extract the analytes with an organic solvent (e.g., n-butyl chloride).
 - Centrifuge to separate the layers.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
- Instrumentation:
 - Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Injector: Splitless mode.
 - Oven Temperature Program: Start at a set temperature (e.g., 100°C), hold for a specified time, then ramp up to a final temperature (e.g., 280°C).
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometer: Operated in electron ionization (EI) mode.
 - Detection: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of TFMPP.

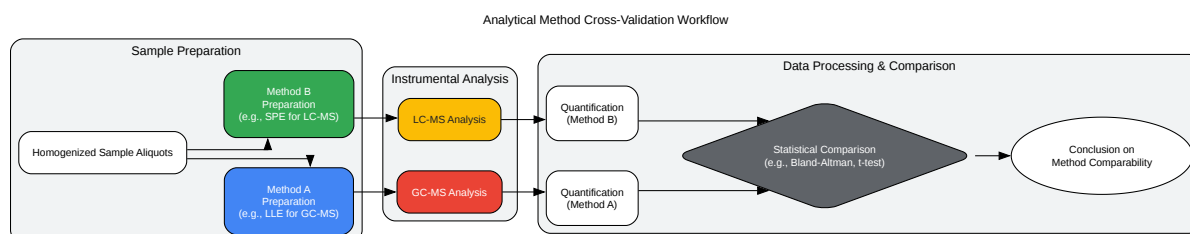
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol[4][5]

- Sample Preparation (Solid-Phase Extraction or Protein Precipitation):
 - Solid-Phase Extraction (SPE):[4]
 - Condition an SPE cartridge (e.g., C18) with methanol and water.
 - Load the pre-treated sample (e.g., whole blood diluted with buffer).
 - Wash the cartridge to remove interferences.
 - Elute the analytes with an appropriate solvent (e.g., methanol).
 - Evaporate the eluate and reconstitute in the mobile phase.
 - Protein Precipitation:
 - To a plasma sample, add a precipitating agent (e.g., acetonitrile).
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Inject a portion of the supernatant for LC-MS/MS analysis.
- Instrumentation:
 - Liquid Chromatograph:
 - Column: A reverse-phase column (e.g., C18).[5]
 - Mobile Phase: A gradient mixture of an aqueous component (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile).[5]
 - Flow Rate: Typically 0.2 - 1.0 mL/min.[5]
 - Mass Spectrometer:
 - Ionization: Electrospray Ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity, monitoring specific precursor-product ion transitions for TMPP and the internal standard.

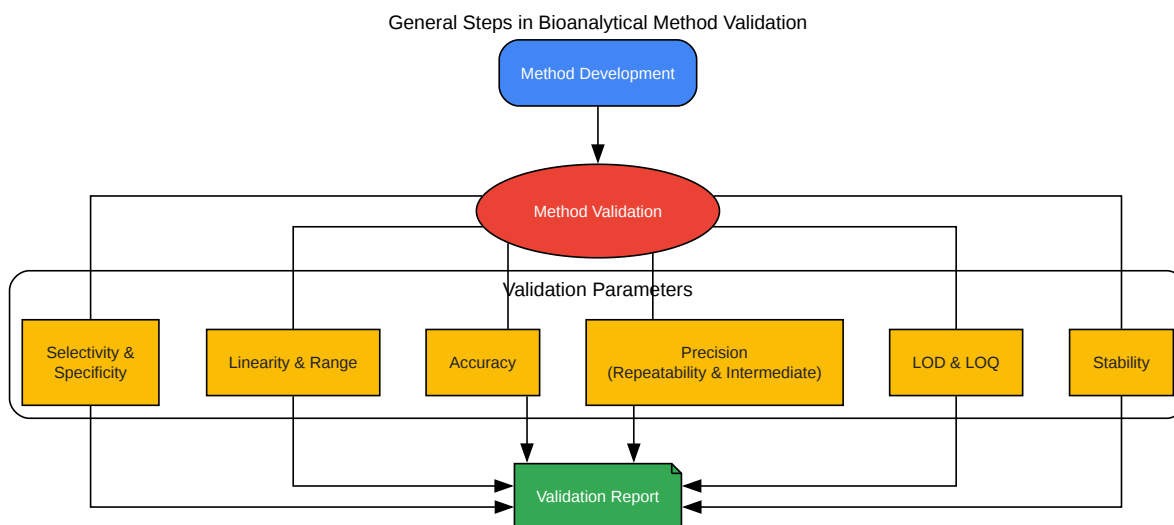
Workflow and Pathway Visualizations

Understanding the logical flow of experimental and validation processes is essential. The following diagrams, generated using the DOT language, illustrate key workflows.



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Caption: Workflow for cross-validating two analytical methods.



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Caption: Key parameters in analytical method validation.

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